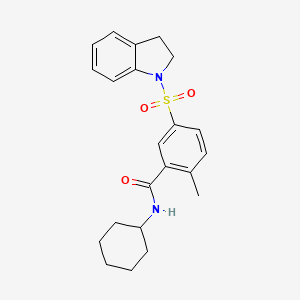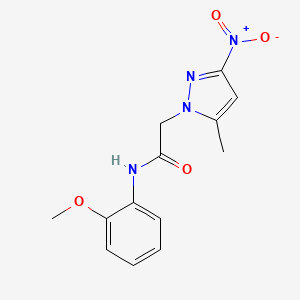
N-(3-chloro-2-methylphenyl)-2-hydroxy-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-2-hydroxy-2-phenylacetamide, also known as CMA, is a chemical compound that has been extensively studied for its potential applications in the field of medicine and pharmacology. It belongs to a class of compounds known as amides, which are widely used in the pharmaceutical industry due to their diverse range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-hydroxy-2-phenylacetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the subsequent suppression of prostaglandin synthesis. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition by N-(3-chloro-2-methylphenyl)-2-hydroxy-2-phenylacetamide may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-hydroxy-2-phenylacetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis, and to possess potential antitumor and antiviral activities. In addition, N-(3-chloro-2-methylphenyl)-2-hydroxy-2-phenylacetamide has been shown to possess antioxidant properties, which may contribute to its potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-chloro-2-methylphenyl)-2-hydroxy-2-phenylacetamide is its potential therapeutic benefits, which may make it a promising candidate for the development of new drugs. However, its complex synthesis method and limited availability may pose challenges for researchers conducting lab experiments.
Direcciones Futuras
There are many potential future directions for research on N-(3-chloro-2-methylphenyl)-2-hydroxy-2-phenylacetamide. One area of interest is the development of new drugs based on its structure and biological activities. In addition, further studies are needed to fully understand the mechanism of action of N-(3-chloro-2-methylphenyl)-2-hydroxy-2-phenylacetamide and its potential therapeutic benefits. Finally, research on the synthesis of N-(3-chloro-2-methylphenyl)-2-hydroxy-2-phenylacetamide and its derivatives may lead to the development of more efficient and cost-effective methods for producing this compound.
Métodos De Síntesis
N-(3-chloro-2-methylphenyl)-2-hydroxy-2-phenylacetamide can be synthesized through a variety of methods, including the reaction of 3-chloro-2-methylbenzoic acid with phenylalanine, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. Another method involves the reaction of 3-chloro-2-methylbenzoic acid with phenylalanine methyl ester, followed by hydrolysis and subsequent addition of hydroxylamine hydrochloride and sodium hydroxide.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-2-hydroxy-2-phenylacetamide has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antioxidant effects. In addition, N-(3-chloro-2-methylphenyl)-2-hydroxy-2-phenylacetamide has been shown to possess potential antitumor and antiviral activities.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-hydroxy-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-10-12(16)8-5-9-13(10)17-15(19)14(18)11-6-3-2-4-7-11/h2-9,14,18H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKQYYGPZNZZDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B6072214.png)
![4-(2-fluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6072215.png)
![2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6072225.png)

![2-[4-(4-isobutylbenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6072232.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B6072241.png)
![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-[(3-fluorophenoxy)methyl]piperidine](/img/structure/B6072242.png)


![methyl 4-(5-{[2-(5-fluoro-1H-benzimidazol-2-yl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6072269.png)
![5-[(2-chlorobenzoyl)amino]-N-isopropyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B6072282.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6072288.png)
![1-(1-cyclohexyl-3-piperidinyl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B6072292.png)